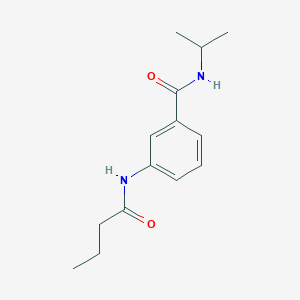

3-(butyrylamino)-N-isopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(butyrylamino)-N-isopropylbenzamide, also known as BIBN-4096BS, is a chemical compound that belongs to the class of benzamides. It is a selective antagonist for the calcitonin gene-related peptide (CGRP) receptor, which is involved in the regulation of pain and inflammation. BIBN-4096BS has been extensively studied for its potential use in the treatment of migraine headaches and other pain-related conditions.

Wirkmechanismus

3-(butyrylamino)-N-isopropylbenzamide is a selective antagonist for the CGRP receptor, which is involved in the regulation of pain and inflammation. By blocking the activity of the CGRP receptor, 3-(butyrylamino)-N-isopropylbenzamide reduces the release of CGRP, a neuropeptide that is involved in the transmission of pain signals. This leads to a reduction in pain and inflammation.

Biochemical and Physiological Effects:

3-(butyrylamino)-N-isopropylbenzamide has been shown to have several biochemical and physiological effects. It reduces the release of CGRP, which is involved in the transmission of pain signals. It also reduces the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. In addition, 3-(butyrylamino)-N-isopropylbenzamide has been shown to have no effect on blood pressure, heart rate, or body temperature.

Vorteile Und Einschränkungen Für Laborexperimente

3-(butyrylamino)-N-isopropylbenzamide has several advantages for lab experiments. It is a selective antagonist for the CGRP receptor, which allows for the specific targeting of this receptor. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, 3-(butyrylamino)-N-isopropylbenzamide has some limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis and purification challenging. In addition, it has a short half-life, which requires frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the research on 3-(butyrylamino)-N-isopropylbenzamide. One direction is the development of more potent and selective CGRP receptor antagonists. Another direction is the investigation of the potential use of 3-(butyrylamino)-N-isopropylbenzamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. Furthermore, the use of 3-(butyrylamino)-N-isopropylbenzamide in the treatment of other pain-related conditions, such as neuropathic pain and cancer-related pain, warrants further investigation. Finally, the development of new delivery systems for 3-(butyrylamino)-N-isopropylbenzamide, such as transdermal patches and sustained-release formulations, could improve its efficacy and reduce dosing frequency.

Synthesemethoden

The synthesis of 3-(butyrylamino)-N-isopropylbenzamide involves several steps, starting from the reaction of 4-isopropylbenzoic acid with butyryl chloride to form 4-(butyryloxy)-isopropylbenzoic acid. This intermediate is then reacted with ammonia to form 4-(amino)-isopropylbenzoic acid, which is further reacted with thionyl chloride to form 4-(chloro)-isopropylbenzoic acid. The final step involves the reaction of 4-(chloro)-isopropylbenzoic acid with N-isopropyl-4-aminobutyramide to form 3-(butyrylamino)-N-isopropylbenzamide.

Wissenschaftliche Forschungsanwendungen

3-(butyrylamino)-N-isopropylbenzamide has been extensively studied for its potential use in the treatment of migraine headaches and other pain-related conditions. It has been shown to be effective in reducing the frequency and severity of migraine attacks in clinical trials. In addition, 3-(butyrylamino)-N-isopropylbenzamide has been studied for its potential use in the treatment of other pain-related conditions, such as neuropathic pain, osteoarthritis, and cancer-related pain.

Eigenschaften

Produktname |

3-(butyrylamino)-N-isopropylbenzamide |

|---|---|

Molekularformel |

C14H20N2O2 |

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

3-(butanoylamino)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-4-6-13(17)16-12-8-5-7-11(9-12)14(18)15-10(2)3/h5,7-10H,4,6H2,1-3H3,(H,15,18)(H,16,17) |

InChI-Schlüssel |

ASLVWJKZTXXIRM-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |

Kanonische SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)

![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)

![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)

![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)

![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)

![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)

![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)

![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)

![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)

![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)

![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)